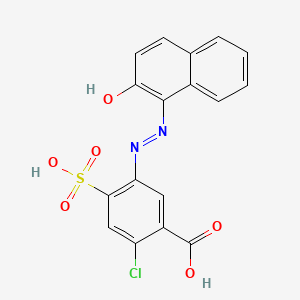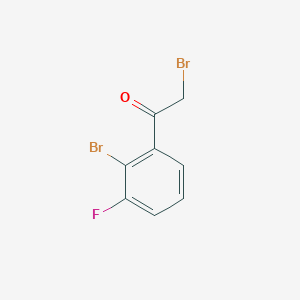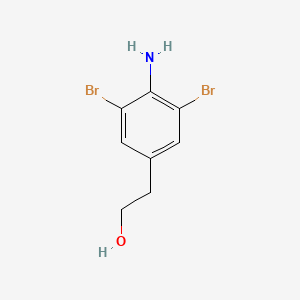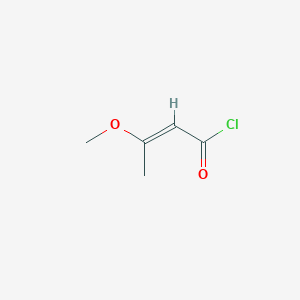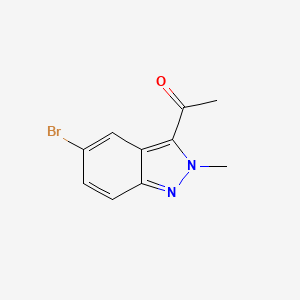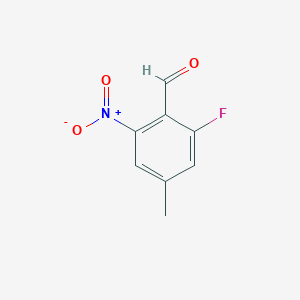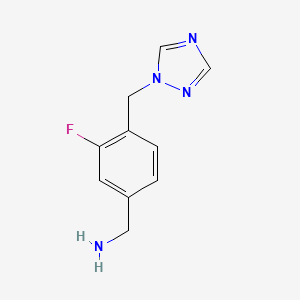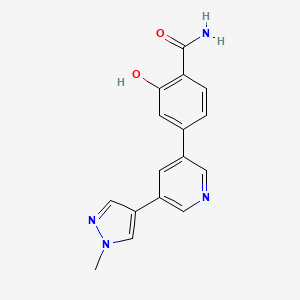
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group and a pyridinyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Pyridine Ring Formation: The pyrazole derivative is then coupled with a pyridine precursor using a palladium-catalyzed cross-coupling reaction.
Benzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Electrophilic reagents like HNO₃ (Nitric acid) for nitration, SO₃ (Sulfur trioxide) for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzoic acid
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzylamine
- 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzyl alcohol
Uniqueness
What sets 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and benzamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-hydroxy-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C16H14N4O2/c1-20-9-13(8-19-20)12-4-11(6-18-7-12)10-2-3-14(16(17)22)15(21)5-10/h2-9,21H,1H3,(H2,17,22) |
InChI Key |
FSCYSYUGHPAHPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



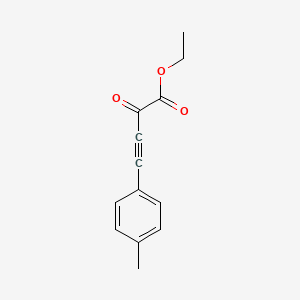
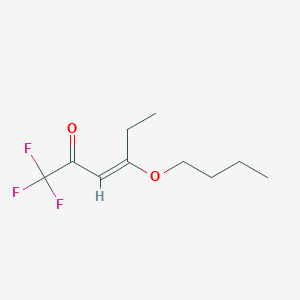
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
